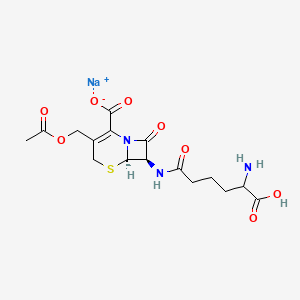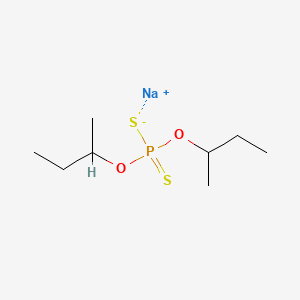
N-(3-Methylbenzyl)propan-2-amine
Descripción general
Descripción
N-(3-Methylbenzyl)propan-2-amine is a chemical compound with the molecular formula C11H17N . It is a solid substance .
Synthesis Analysis
The synthesis of N-(3-Methylbenzyl)propan-2-amine could potentially involve several steps. One possible method starts with an S N 2 reaction between a primary or secondary alkyl halide and the nucleophilic azide anion (N 3-) to produce an alkyl azide . The alkyl azide is not nucleophilic so it cannot react with additional alkyl halide to produce overalkylation .Molecular Structure Analysis
The molecular weight of N-(3-Methylbenzyl)propan-2-amine is 163.26 g/mol . The exact structure of this compound is not provided in the search results.Chemical Reactions Analysis
Amines, such as N-(3-Methylbenzyl)propan-2-amine, can undergo a variety of reactions. For example, primary and secondary amines can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Physical And Chemical Properties Analysis
N-(3-Methylbenzyl)propan-2-amine is a solid substance . It has a density of 0.903 g/cm^3, a boiling point of 228.2°C at 760 mmHg, a flash point of 88.8°C, and a vapor pressure of 0.0745 mmHg at 25°C .Aplicaciones Científicas De Investigación
Hexadentate N3O3 Amine Phenol Ligands
Hexadentate N3O3 amine phenols have been synthesized and characterized as KBH4 reduction products from Schiff bases, showcasing their potential in designing ligands for group 13 metal ions. These compounds illustrate the intricate balance of intrastrand and interstrand hydrogen bonds in polydentate tripodal amine phenols, hinting at their utility in complexation and catalysis (Liu et al., 1993).
Neurogenic Agents for Alzheimer's Disease
Melatonin-N,N-dibenzyl(N-methyl)amine hybrids demonstrate neurogenic, antioxidant, cholinergic, and neuroprotective properties. These compounds aid in the maturation of neural stem cells into neuronal phenotypes, suggesting a pivotal role in CNS repair and as potential innovative drugs for Alzheimer's disease (López-Iglesias et al., 2014).
Zirconium Complexes for Polymerization
Zirconium complexes of amine−bis(phenolate) ligands have shown significant reactivity in the polymerization of 1-hexene. These findings underscore the influence of peripheral structural parameters on the catalytic performance, demonstrating the compounds' relevance in material science and polymer chemistry (Tshuva et al., 2001).
DNA Cleavage Studies
Cu(II), Ni(II), Zn(II), and Fe(III) complexes containing N2O2 donor ligands have been synthesized and characterized, exhibiting significant oxidative cleavage of plasmid DNA. This research opens avenues for the use of these complexes in molecular biology and therapeutic applications (Sancheti et al., 2012).
Aziridinium Intermediates in Synthesis
The synthesis of enantiomerically pure beta-amino and alpha,beta-diamino esters through reactions involving aziridinium intermediates from N,N-dibenzyl serine methyl ester has been explored. This method provides a straightforward route to valuable compounds in organic synthesis and pharmaceutical development (Couturier et al., 2006).
CO2 Fixation onto Amines
Thiazolium carbene catalysts have been developed for the catalytic N-formylation and N-methylation of amines using CO2 as the carbon source, showcasing an innovative approach towards sustainable chemistry and the synthesis of pharmaceuticals and natural products (Das et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
N-[(3-methylphenyl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9(2)12-8-11-6-4-5-10(3)7-11/h4-7,9,12H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYALSSNVODXUNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592498 | |
| Record name | N-[(3-Methylphenyl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methylbenzyl)propan-2-amine | |
CAS RN |
915922-51-9 | |
| Record name | N-[(3-Methylphenyl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Oxa-8-azaspiro[4.5]decan-4-ol](/img/structure/B1603575.png)








